molecular formula C10H12ClNO2 B1623936 2-chloro-N-(4-methoxyphenyl)propanamide CAS No. 21262-10-2

2-chloro-N-(4-methoxyphenyl)propanamide

Cat. No.: B1623936
CAS No.: 21262-10-2
M. Wt: 213.66 g/mol
InChI Key: DGAWNIKUBVWNHS-SSDOTTSWSA-N
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Description

2-Chloro-N-(4-methoxyphenyl)propanamide is a chloro-substituted propanamide derivative featuring a 4-methoxyphenyl group attached to the amide nitrogen. Its structure comprises a propanamide backbone with a chlorine atom at the β-carbon and a methoxy-substituted aromatic ring. The compound’s amide functionality exhibits typical resonance characteristics, as evidenced by its C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å), which align with standard amide resonance behavior .

Crystallographic studies reveal intermolecular N–H···O hydrogen bonds and C–H···O interactions, forming homodromic chains along the crystallographic a-axis. These interactions contribute to its solid-state stability and packing efficiency . The compound is synthesized via nucleophilic substitution reactions, often involving 2-chloropropanoyl chloride and 4-methoxyaniline under basic conditions .

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAWNIKUBVWNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of 4-Methoxyaniline with 2-Chloropropanoyl Chloride

Reaction Mechanism and Stoichiometry

The primary synthetic route involves nucleophilic acyl substitution, where 4-methoxyaniline attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. Triethylamine or sodium hydroxide neutralizes the HCl byproduct, driving the reaction to completion. The stoichiometric ratio of 4-methoxyaniline to acyl chloride is typically 1:1.05 to ensure excess acyl chloride for complete conversion.

Reaction Equation :
$$
\text{4-Methoxyaniline} + \text{2-Chloropropanoyl Chloride} \xrightarrow{\text{Base}} \text{2-Chloro-N-(4-methoxyphenyl)propanamide} + \text{HCl}
$$

Optimization of Reaction Conditions

Solvent Systems
  • Dichloromethane (DCM) : Provides excellent solubility for both reactants and minimizes side reactions (yield: 88–92%).
  • Tetrahydrofuran (THF) : Yields drop to 75–80% due to partial hydrolysis of the acyl chloride.
Base Selection
  • Triethylamine : Superior HCl scavenging with yields ≥90%.
  • Sodium Hydroxide (10% aqueous) : Yields 82–85% but requires strict pH control to avoid saponification.
Temperature Control
  • 0–5°C : Minimizes thermal degradation of the acyl chloride (yield: 91%).
  • Room Temperature : Increases reaction rate but reduces yield to 84% due to competing hydrolysis.

Purification and Characterization

  • Recrystallization : Ethanol/water (7:3) yields 99% pure product with a melting point of 112–114°C.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >99.5% purity but is less cost-effective.

Table 1: Comparative Analysis of Amidation Methods

Parameter Dichloromethane/Triethylamine THF/NaOH
Yield (%) 92 78
Purity (%) 99 95
Reaction Time (hr) 2 4
Scalability Industrial Lab-scale

Condensation of 4-Methoxyacetophenone with 2-Chloroacetone

Reaction Pathway and Challenges

This alternative method involves alkaline-mediated condensation, though the exact mechanism remains debated. Proposed steps include:

  • Enolate Formation : 2-Chloroacetone undergoes deprotonation under basic conditions to form a nucleophilic enolate.
  • Nucleophilic Attack : The enolate attacks 4-methoxyacetophenone’s carbonyl group, forming a β-ketoamide intermediate.
  • Chloride Elimination : HCl elimination yields the final product.

Key Limitation : Low yields (45–55%) due to competing aldol condensation and polymerization side reactions.

Optimization Strategies

  • Base Strength : Potassium tert-butoxide improves enolate stability but requires anhydrous conditions.
  • Solvent : Dimethylformamide (DMF) enhances solubility but complicates purification.

Table 2: Condensation Method Performance

Parameter DMF/KOtBu Ethanol/NaOH
Yield (%) 52 48
Purity (%) 88 82
Side Products (%) 12 18

Emerging Synthetic Approaches

Enzymatic Amidation

Recent studies explore lipase-catalyzed reactions using 2-chloropropionic acid and 4-methoxyaniline. Advantages include:

  • Mild Conditions : 25–37°C, pH 7.0–7.5.
  • Green Chemistry : Avoids toxic solvents and generates water as the only byproduct.

Current Limitations :

  • Low Conversion : 60–65% due to enzyme inhibition by the chloro substituent.
  • Cost : Enzymes require immobilization for reuse, increasing production costs.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction time to 15 minutes and achieving 94% yield.

Industrial Production Considerations

Cost-Benefit Analysis

Method Cost (USD/kg) Throughput (kg/day)
Batch Amidation 120 50
Continuous Flow 95 200
Enzymatic 210 20

Waste Management

  • HCl Neutralization : Generates 0.8 kg of ammonium chloride per kg product.
  • Solvent Recovery : DCM recycling achieves 90% efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted amides, thiolamides, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols

Scientific Research Applications

2-Chloro-N-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl and chloro groups, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Solubility and Physicochemical Properties

The solubility of 2-chloro-N-(aryl)propanamides varies significantly with substituents and solvent systems:

Compound Solubility in Hexane Mixtures (g/L) Preferred Solvent System Reference
2-Chloro-N-(4-methylphenyl)propanamide 12.5 (ethyl acetate + hexane) Acetone + hexane (high solubility)
2-Chloro-N-(4-methoxyphenyl)propanamide Not reported Dichloromethane (crystallization)
  • Methyl vs. Methoxy Substituents: The 4-methyl group in 3-chloro-N-(4-methylphenyl)propanamide improves solubility in non-polar solvents like hexane mixtures due to reduced polarity . In contrast, the 4-methoxy group introduces moderate polarity, favoring dichloromethane for crystallization .

Structural and Crystallographic Comparisons

Crystal packing and hydrogen-bonding patterns differ across analogs:

Compound Hydrogen Bonding Crystal Packing Reference
This compound N–H···O and C–H···O chains along a-axis Tight chains, intercentroid distance 4.819 Å
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide N–H···O and C–Br···O interactions Layered sheets
  • Methoxy vs. Halogen Substituents: The 4-methoxy group in the title compound supports C–H···O contacts, while brominated analogs (e.g., 2-bromo-N-(4-chlorophenyl)-propanamide) exhibit halogen bonding (C–Br···O), altering crystal symmetry and stability .

Biological Activity

2-Chloro-N-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, the compound's efficacy was evaluated using standard antimicrobial susceptibility tests, revealing minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation.

Case Studies

  • Cell Line Studies : In a study involving multiple cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colon cancer), this compound showed IC50 values comparable to established anticancer drugs. For example, the IC50 value against MCF-7 was found to be 12 µM, indicating moderate potency relative to controls .
  • Mechanistic Insights : The mechanism of action has been linked to the compound's ability to form covalent bonds with nucleophilic sites on proteins, potentially disrupting critical cellular functions and leading to cell death. This electrophilic character is attributed to the presence of both carbonyl and chloro groups.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound possesses unique pharmacokinetic properties when compared to structurally similar compounds such as 3-chloro-N-(4-methoxyphenyl)propanamide. The differences in substitution patterns significantly influence their biological activities.

Compound NameIC50 (µM)Mechanism of ActionNotes
This compound12Apoptosis induction via covalent modificationModerate potency
3-Chloro-N-(4-methoxyphenyl)propanamide15Similar mechanism but less effectiveSlightly lower potency

Synthesis and Applications

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-methoxyaniline and chloroacetyl chloride under basic conditions (e.g., pyridine). This synthetic route is crucial for producing the compound in sufficient yield for biological testing.

Potential Applications

  • Pharmaceutical Development : Given its promising biological activities, this compound could serve as a lead structure for developing new antimicrobial or anticancer agents.
  • Research Tool : It may also be utilized in mechanistic studies to further understand cellular processes involved in cancer progression.

Q & A

How can researchers optimize the synthesis of 2-chloro-N-(4-methoxyphenyl)propanamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including the formation of a thiazole intermediate and subsequent chloroacetylation. Key optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for thiazole ring formation .
  • Catalyst Use: Lewis acids like ZnCl₂ can accelerate cyclization steps .
  • Temperature Control: Maintaining temperatures between 60–80°C during amide coupling minimizes side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures ≥95% purity . Validate purity via HPLC (C18 column, methanol:water 70:30) and ¹H/¹³C NMR .

What advanced techniques are recommended for structural elucidation and crystallographic analysis of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and confirm the chloro-propanamide moiety’s conformation. Key parameters include C=O bond lengths (~1.23 Å) and N–H···O interactions, as observed in related amides .
  • Spectroscopy: ¹H NMR (δ 7.6–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and FT-IR (amide I band ~1650 cm⁻¹) validate functional groups .
  • Thermal Analysis: DSC/TGA can assess stability (melting point ~170–175°C) .

How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial and anticancer potential?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace methoxy with nitro or halogens) to probe electronic effects .
  • Biological Assays:
    • Antimicrobial: MIC assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
    • Anticancer: MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ calculations .
  • Computational Modeling: Dock the compound into acetylcholinesterase (PDB ID 4EY7) using AutoDock Vina to predict binding modes .
Structural Analog Modification Reported Activity
2-Chloro-N-(2-methylphenyl)propanamideMethyl substitutionEnhanced enzyme inhibition
4-(4-Methoxyphenyl)-1,3-thiazoleThiazole coreAntimicrobial (MIC: 8 µg/mL)

How should contradictory data on biological efficacy (e.g., varying IC₅₀ values across studies) be addressed?

Methodological Answer:

  • Replication: Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Structural Verification: Confirm compound integrity via LC-MS post-assay to rule out degradation .
  • Meta-Analysis: Compare data with structurally similar analogs (e.g., 2-chloro-N-(3,4-dimethylphenyl)propanamide) to identify substituent-dependent trends .

What mechanistic studies are recommended to elucidate its apoptotic effects in cancer cells?

Methodological Answer:

  • Flow Cytometry: Assess apoptosis via Annexin V/PI staining in treated vs. untreated cells .
  • Western Blotting: Quantify caspase-3/9 activation and Bcl-2/Bax ratios .
  • Mitochondrial Membrane Potential: Use JC-1 dye to evaluate ΔΨm collapse .
  • ROS Detection: Employ DCFH-DA probes to measure oxidative stress .

How can crystallographic data resolve discrepancies in reported molecular conformations?

Methodological Answer:

  • High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals .
  • Hydrogen Bond Analysis: Identify C–H···O and N–H···O interactions (graph-set descriptor C11(4)) to explain packing motifs .
  • Twinning Analysis: Employ SHELXL’s TWIN/BASF commands for data with suspected twinning .

What strategies enhance the compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the amide group, hydrolyzable in vivo .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
  • Co-Solvents: Use PEG 400 or cyclodextrins in dosing solutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-methoxyphenyl)propanamide
Reactant of Route 2
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2-chloro-N-(4-methoxyphenyl)propanamide

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